
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include 5,6-dimethoxyindanone and 2-methoxyethylamine. The key steps could involve:
Condensation Reaction: The reaction between 5,6-dimethoxyindanone and 2-methoxyethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the indole ring.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxyethyl)-1H-indole-2-carboxamide
Uniqueness
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the indole ring system can contribute to its distinct properties compared to other similar compounds.
特性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-27-11-10-25-19-7-5-4-6-16(19)12-20(25)23(26)24-18-9-8-15-13-21(28-2)22(29-3)14-17(15)18/h4-7,12-14,18H,8-11H2,1-3H3,(H,24,26) |
InChIキー |
GPLCJJZIUSMMSZ-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14937965.png)
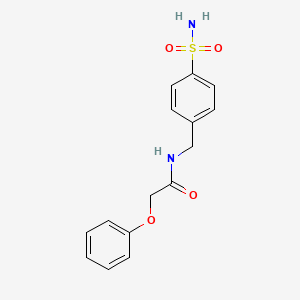
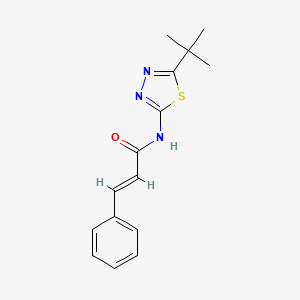
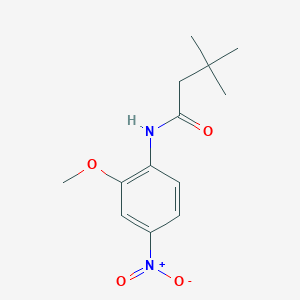

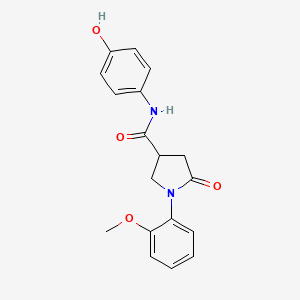
![1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938018.png)
![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
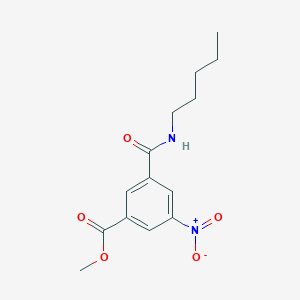
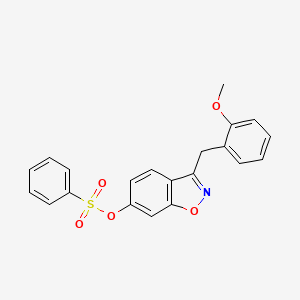
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)
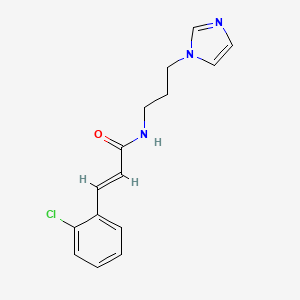
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)
